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Abstract
Tetrahydrothiophene-2-carbonitrile, a saturated heterocyclic compound, holds significance

as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Its unique

structural features, including a chiral center and a reactive nitrile group, make it a valuable

scaffold for the development of novel therapeutic agents. This technical guide provides a

comprehensive overview of the discovery and history of Tetrahydrothiophene-2-carbonitrile,

detailed experimental protocols for its synthesis and characterization, and a summary of its

known chemical and physical properties.

Introduction
Saturated heterocyclic scaffolds are of paramount importance in modern drug design due to

their three-dimensional structures, which can lead to enhanced target specificity and improved

pharmacokinetic profiles. Among these, sulfur-containing heterocycles like tetrahydrothiophene

and its derivatives have demonstrated a wide range of biological activities.

Tetrahydrothiophene-2-carbonitrile, also known as 2-cyanotetrahydrothiophene or thiolane-

2-carbonitrile, is a notable derivative featuring a nitrile functional group at the 2-position of the

tetrahydrothiophene ring. This nitrile group serves as a versatile handle for further chemical

modifications, allowing for the synthesis of diverse compound libraries for biological screening.
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Discovery and History
Detailed information regarding the specific initial discovery and a comprehensive historical

timeline of Tetrahydrothiophene-2-carbonitrile is not readily available in seminal, standalone

publications. Its emergence in the scientific literature appears to be more as a synthetic

intermediate within broader research campaigns, rather than the subject of a dedicated

discovery paper. The parent compound, tetrahydrothiophene, has been known for a much

longer period and is synthesized through various established methods.[1] The introduction of

the 2-carbonitrile functionality likely arose from the need for specific building blocks in the

synthesis of more complex molecules, particularly in the pharmaceutical industry. Its history is

therefore intertwined with the development of synthetic methodologies for functionalizing

saturated heterocycles.

Physicochemical Properties
A summary of the key physicochemical properties of Tetrahydrothiophene-2-carbonitrile is

presented in the table below.

Property Value Reference

Molecular Formula C₅H₇NS [1]

Molecular Weight 113.18 g/mol [1]

CAS Number 112212-94-9 [1]

Appearance
Not explicitly stated, likely a

liquid

Boiling Point Not available

Melting Point Not available

Density Not available

Solubility
Not explicitly stated, likely

soluble in organic solvents
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While a specific, detailed experimental protocol for the first synthesis of Tetrahydrothiophene-
2-carbonitrile is not prominently documented, a plausible synthetic route can be devised

based on established chemical transformations. One common approach involves the

nucleophilic substitution of a suitable leaving group at the 2-position of a tetrahydrothiophene

ring with a cyanide salt.

General Synthetic Approach: Nucleophilic Substitution
A potential synthesis could start from a 2-halotetrahydrothiophene, such as 2-

bromotetrahydrothiophene. The reaction would proceed via an SN2 mechanism.

Reaction Scheme:

Reactants

Reagents

Product

2-Bromotetrahydrothiophene Tetrahydrothiophene-2-carbonitrileNaCN, DMSO

NaCN, DMSO

Click to download full resolution via product page

Caption: General reaction scheme for the synthesis of Tetrahydrothiophene-2-carbonitrile.

Detailed Hypothetical Protocol:

Reaction Setup: To a solution of 2-bromotetrahydrothiophene (1 equivalent) in a polar aprotic

solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add sodium

cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 equivalents).

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically

between 50-100 °C, and the progress of the reaction is monitored by a suitable analytical
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technique such as thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and

partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The

organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

filtered.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by vacuum distillation or column chromatography on silica gel to yield pure

Tetrahydrothiophene-2-carbonitrile.

Note: This is a generalized protocol. The specific conditions, such as reaction time,

temperature, and purification method, would need to be optimized.

Characterization Data
The structural elucidation of Tetrahydrothiophene-2-carbonitrile relies on various

spectroscopic techniques.

Infrared (IR) Spectroscopy
The IR spectrum of Tetrahydrothiophene-2-carbonitrile is expected to show characteristic

absorption bands for the nitrile group and the saturated aliphatic C-H bonds.

Functional Group Characteristic Absorption (cm⁻¹)

C≡N (Nitrile) 2240 - 2260 (strong, sharp)[2]

C-H (alkane) 2850 - 3000

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be complex due to the presence of a chiral center

at the C2 position, leading to diastereotopic protons on the ring. The proton at C2 would

likely appear as a multiplet, and the other methylene protons on the ring would exhibit

complex splitting patterns.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbon atoms in

the molecule, with the nitrile carbon appearing in the characteristic region (around 115-125

ppm) and the carbon attached to the sulfur atom (C2) also showing a characteristic chemical

shift.

Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 113. Fragmentation

patterns would likely involve the loss of the nitrile group (CN) and cleavage of the

tetrahydrothiophene ring.[2]

Applications in Drug Development
The tetrahydrothiophene-carbonitrile motif is a valuable pharmacophore in drug discovery. The

nitrile group can act as a hydrogen bond acceptor or be transformed into other functional

groups such as amines, amides, or carboxylic acids, which are crucial for modulating the

biological activity and physicochemical properties of drug candidates. While specific biological

activities for Tetrahydrothiophene-2-carbonitrile itself are not well-documented, derivatives of

the broader class of substituted tetrahydrothiophenes have shown potential in various

therapeutic areas.

Signaling Pathways and Mechanisms of Action
Currently, there is no specific information available in the scientific literature detailing the

interaction of Tetrahydrothiophene-2-carbonitrile with any particular signaling pathways or its

mechanism of action. Research in this area would be necessary to elucidate its potential

biological targets and pharmacological effects.

Conclusion
Tetrahydrothiophene-2-carbonitrile is a synthetically important molecule with potential

applications in medicinal chemistry. While its specific discovery and history are not well-

defined, its value as a building block for more complex molecules is evident. This guide has

provided a summary of its known properties and a plausible synthetic route. Further research is

warranted to explore the full potential of this compound, including the development of efficient

and scalable synthetic methods and the investigation of its biological activities and potential

therapeutic applications.
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Future Perspectives
Future research on Tetrahydrothiophene-2-carbonitrile could focus on several key areas:

Development of Stereoselective Syntheses: The presence of a chiral center at the 2-position

offers the opportunity to develop enantioselective synthetic methods to access single

enantiomers, which is crucial for pharmacological studies.

Exploration of Biological Activity: A systematic investigation of the biological activity of

Tetrahydrothiophene-2-carbonitrile and its derivatives against a range of therapeutic

targets could uncover novel lead compounds.

Library Synthesis: Utilizing the nitrile group as a versatile handle, combinatorial libraries of

Tetrahydrothiophene-2-carbonitrile derivatives can be synthesized to explore structure-

activity relationships.

By pursuing these avenues of research, the full potential of Tetrahydrothiophene-2-
carbonitrile as a valuable tool in drug discovery and development can be realized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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